molecular formula C16H14N2O3 B15047229 methyl 1-methyl-4-[(2-oxo-2,3-dihydro-1H-indol-3-ylidene)methyl]-1H-pyrrole-2-carboxylate

methyl 1-methyl-4-[(2-oxo-2,3-dihydro-1H-indol-3-ylidene)methyl]-1H-pyrrole-2-carboxylate

Cat. No.: B15047229
M. Wt: 282.29 g/mol
InChI Key: ZRTLCWIPASDAAQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 1-methyl-4-[(2-oxo-2,3-dihydro-1H-indol-3-ylidene)methyl]-1H-pyrrole-2-carboxylate is an organic compound that belongs to the class of indole derivatives. Indole derivatives are significant due to their presence in various natural products and their wide range of biological activities . This compound is characterized by its unique structure, which includes an indole moiety linked to a pyrrole ring through a methylene bridge.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 1-methyl-4-[(2-oxo-2,3-dihydro-1H-indol-3-ylidene)methyl]-1H-pyrrole-2-carboxylate typically involves the condensation of an indole derivative with a pyrrole derivative. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone under acidic conditions to form the indole ring . The resulting indole derivative can then be reacted with a pyrrole derivative under appropriate conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods as described above, but with optimized reaction conditions and catalysts to increase yield and efficiency. The use of continuous flow reactors and automated synthesis platforms can further enhance the scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 1-methyl-4-[(2-oxo-2,3-dihydro-1H-indol-3-ylidene)methyl]-1H-pyrrole-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the compound to its reduced forms.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the indole and pyrrole rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.

    Substitution: Reagents such as halogens, alkyl halides, and nucleophiles can be used under appropriate conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce various functional groups onto the indole or pyrrole rings.

Scientific Research Applications

Methyl 1-methyl-4-[(2-oxo-2,3-dihydro-1H-indol-3-ylidene)methyl]-1H-pyrrole-2-carboxylate has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of methyl 1-methyl-4-[(2-oxo-2,3-dihydro-1H-indol-3-ylidene)methyl]-1H-pyrrole-2-carboxylate involves its interaction with specific molecular targets and pathways. The indole moiety can bind to various receptors and enzymes, modulating their activity and leading to the observed biological effects . The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 1-methyl-4-[(2-oxo-2,3-dihydro-1H-indol-3-ylidene)methyl]-1H-pyrrole-2-carboxylate is unique due to its specific combination of an indole moiety and a pyrrole ring, which imparts distinct chemical and biological properties. This unique structure allows it to interact with a wide range of molecular targets and exhibit diverse biological activities.

Properties

Molecular Formula

C16H14N2O3

Molecular Weight

282.29 g/mol

IUPAC Name

methyl 1-methyl-4-[(2-oxo-1H-indol-3-ylidene)methyl]pyrrole-2-carboxylate

InChI

InChI=1S/C16H14N2O3/c1-18-9-10(8-14(18)16(20)21-2)7-12-11-5-3-4-6-13(11)17-15(12)19/h3-9H,1-2H3,(H,17,19)

InChI Key

ZRTLCWIPASDAAQ-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C=C1C(=O)OC)C=C2C3=CC=CC=C3NC2=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.